molecular formula C20H16N2O3S B6419812 3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 6217-20-5

3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No. B6419812
CAS RN: 6217-20-5
M. Wt: 364.4 g/mol
InChI Key: NGSVUMPEDJYHJD-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The presence of methoxy groups and a naphtho group in the compound could potentially influence these activities.


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like IR spectroscopy, 1H NMR, 13C NMR, and mass spectrometry . These techniques can provide information about the types of bonds present in the molecule and the arrangement of atoms.


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with various biological targets, leading to their wide range of biological activities . The exact reactions would depend on the specific structure of the compound and the biological environment in which it is present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Techniques like IR spectroscopy, 1H NMR, 13C NMR, and mass spectrometry can provide information about these properties .

Advantages and Limitations for Lab Experiments

3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has a number of advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf-life, and it is relatively easy to synthesize. It is also relatively non-toxic and has a low potential for bioaccumulation. However, this compound has a number of limitations for use in laboratory experiments. It is not very soluble in water, which can limit its use in aqueous solutions, and it is not very soluble in organic solvents, which can limit its use in non-aqueous solutions. In addition, it is not very stable in the presence of light or heat, which can limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for 3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide research. One potential direction is the development of new synthesis methods for this compound. Another potential direction is the development of new applications for this compound, such as the development of novel drugs or the use of this compound as an enzyme inhibitor. A third potential direction is the development of new methods for studying the biochemical and physiological effects of this compound, such as the development of new assays for measuring the binding of this compound to proteins or the development of new assays for measuring the inhibition of enzymes by this compound. Finally, a fourth potential direction is the development of new methods for studying the mechanism of action of this compound, such as the development of new methods for studying the binding of this compound to proteins or the development of new methods for studying the inhibition of enzymes by this compound.

Synthesis Methods

3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has been synthesized using a variety of methods. The most common method involves the reaction of 3,5-dimethoxybenzaldehyde with naphtho[1,2-d][1,3]thiazole-2-thiol in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields the desired this compound product. Other methods of synthesis include the reaction of 3,5-dimethoxybenzaldehyde with naphtho[1,2-d][1,3]thiazole-2-thiol in the presence of a catalyst, such as palladium or platinum, or the reaction of 3,5-dimethoxybenzaldehyde with naphtho[1,2-d][1,3]thiazole-2-thiol in the presence of an oxidizing agent, such as hydrogen peroxide.

Scientific Research Applications

3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has been used in a wide range of laboratory experiments, including studies of enzyme inhibition, protein-ligand interactions, and drug discovery. In enzyme inhibition studies, this compound has been found to inhibit the activity of several enzymes, including carbonic anhydrase, cytochrome P450, and monoamine oxidase. In protein-ligand interaction studies, this compound has been found to bind to a variety of proteins, including growth hormone receptors, opioid receptors, and serotonin receptors. In drug discovery studies, this compound has been found to be a potential lead compound for the development of novel drugs.

properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-24-14-9-13(10-15(11-14)25-2)19(23)22-20-21-18-16-6-4-3-5-12(16)7-8-17(18)26-20/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSVUMPEDJYHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412858
Record name F0298-0227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6217-20-5
Record name F0298-0227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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